molecular formula C13H13N5O4S B015589 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine CAS No. 149981-21-5

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Cat. No.: B015589
CAS No.: 149981-21-5
M. Wt: 335.34 g/mol
InChI Key: DDFVXPNYCNTGTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of adenosine receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.

    Medicine: Explored for potential therapeutic applications in conditions related to adenosine receptor modulation, such as cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine involves its antagonistic effect on the A2-adenosine receptor. By binding to this receptor, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate signaling pathways related to inflammation, vasodilation, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is unique due to its specific structural features that confer high selectivity and potency as an A2-adenosine receptor antagonist. This makes it particularly valuable in research focused on adenosine receptor-related pathways and potential therapeutic applications .

Properties

IUPAC Name

4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFVXPNYCNTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399901
Record name 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149981-21-5
Record name 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149981-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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